molecular formula C9H18N4O3 B6237339 tert-butyl N-(3-azido-2-methoxypropyl)carbamate CAS No. 2354124-65-3

tert-butyl N-(3-azido-2-methoxypropyl)carbamate

Cat. No.: B6237339
CAS No.: 2354124-65-3
M. Wt: 230.3
InChI Key:
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Description

Tert-butyl N-(3-azido-2-methoxypropyl)carbamate is a chemical compound with the molecular formula C9H18N4O3 and a molecular weight of 230.3.

Preparation Methods

The synthesis of tert-butyl N-(3-azido-2-methoxypropyl)carbamate typically involves the use of tert-butyl carbamate as a starting materialThe reaction conditions often involve the use of organic solvents and catalysts to facilitate the reactions .

The use of protecting groups, such as the tert-butyl group, is common in organic synthesis to protect reactive amine groups during the reaction process .

Chemical Reactions Analysis

Tert-butyl N-(3-azido-2-methoxypropyl)carbamate undergoes various types of chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro compounds.

    Reduction: The azido group can be reduced to form amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include reducing agents like hydrogen gas (H2) with palladium on carbon (Pd-C) for reduction reactions, and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Tert-butyl N-(3-azido-2-methoxypropyl)carbamate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Employed in the synthesis of biologically active molecules and peptides.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-(3-azido-2-methoxypropyl)carbamate involves its role as a protecting group for amines. The tert-butyl group protects the amine group from unwanted reactions during the synthesis process. The azido group can be selectively reduced or substituted to introduce desired functional groups .

Comparison with Similar Compounds

Tert-butyl N-(3-azido-2-methoxypropyl)carbamate can be compared with other similar compounds, such as:

    Tert-butyl carbamate: Lacks the azido and methoxypropyl groups, making it less versatile in certain synthetic applications.

    N-(3-azido-2-methoxypropyl)carbamate: Lacks the tert-butyl group, which reduces its effectiveness as a protecting group.

    Tert-butyl N-(2-methoxyethyl)carbamate: Similar structure but lacks the azido group, limiting its reactivity in certain reactions.

The uniqueness of this compound lies in its combination of the tert-butyl, azido, and methoxypropyl groups, which provide a balance of protection and reactivity for various synthetic applications .

Properties

CAS No.

2354124-65-3

Molecular Formula

C9H18N4O3

Molecular Weight

230.3

Purity

95

Origin of Product

United States

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